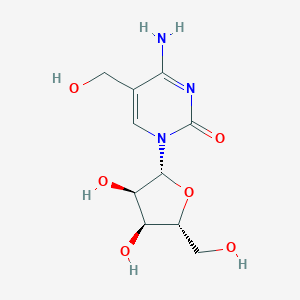![molecular formula C12H14O2 B044131 6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene CAS No. 120316-39-4](/img/structure/B44131.png)
6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene, also known as MTOB, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. MTOB belongs to the family of cyclopropa[c]benzene compounds and has been studied for its biochemical and physiological effects, as well as its mechanism of action.
Mechanism Of Action
The mechanism of action of 6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene involves its ability to inhibit the activity of certain enzymes and signaling pathways. In cancer cells, 6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene has been shown to inhibit the activity of the enzyme AKT and the signaling pathway PI3K/AKT/mTOR, which are involved in cell growth and survival. In inflammation, 6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene inhibits the activity of the enzyme IKKβ and the NF-κB signaling pathway, which are involved in the production of pro-inflammatory cytokines. In neurodegenerative disorders, 6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene has been shown to activate the Nrf2-ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical And Physiological Effects
6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and survival, reduction of inflammation, and neuroprotection. 6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene has also been shown to have antioxidant properties and to improve cognitive function.
Advantages And Limitations For Lab Experiments
One advantage of using 6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted inhibition. However, one limitation is its potential toxicity at high concentrations, which may limit its use in certain experiments.
Future Directions
For 6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene research include further investigation of its potential therapeutic uses in cancer, inflammation, and neurodegenerative disorders. Additional studies may also focus on optimizing the synthesis and purification of 6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene, as well as identifying potential side effects and toxicity.
Synthesis Methods
The synthesis of 6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene involves several steps, including the preparation of a key intermediate, 2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cyclohepten-6-ol, which is then converted to 6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene through a reaction with methoxyamine hydrochloride. The final product is obtained through purification and isolation.
Scientific Research Applications
6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene has been studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that 6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, 6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene has been shown to have neuroprotective effects and improve cognitive function.
properties
IUPAC Name |
10-methoxy-3-oxatricyclo[6.4.0.02,4]dodeca-1(8),9,11-triene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-13-9-5-6-10-8(7-9)3-2-4-11-12(10)14-11/h5-7,11-12H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFXIPBZDUSMBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3C(O3)CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585781 |
Source


|
| Record name | 6-Methoxy-2,3,4,8b-tetrahydro-1aH-benzo[3,4]cyclohepta[1,2-b]oxirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene | |
CAS RN |
120316-39-4 |
Source


|
| Record name | 6-Methoxy-2,3,4,8b-tetrahydro-1aH-benzo[3,4]cyclohepta[1,2-b]oxirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


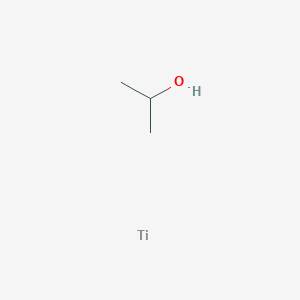
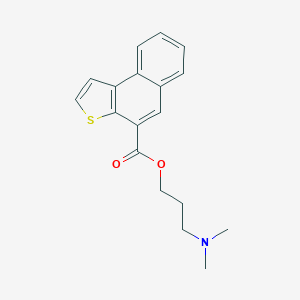
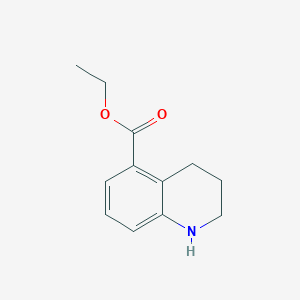

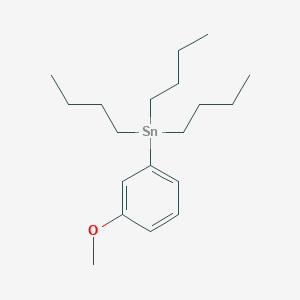
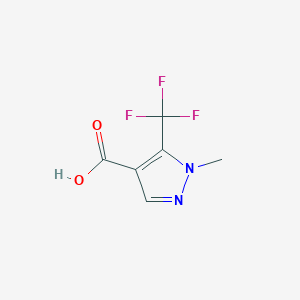
![3-Allyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B44069.png)

![(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt](/img/structure/B44072.png)
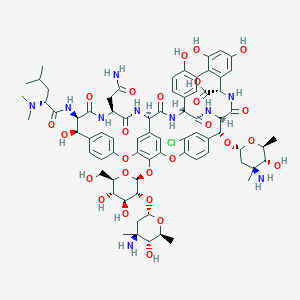
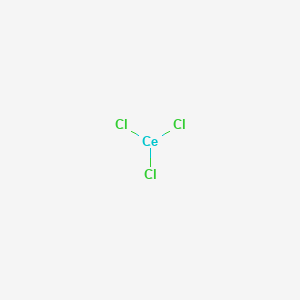
![2,6-diamino-N-[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]hexanamide](/img/structure/B44076.png)
